1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound characterized by its unique molecular structure, which includes an indazole core substituted with iodine and nitro groups. The empirical formula is C13H18IN3O3Si, and it has a molecular weight of approximately 374.29 g/mol . This compound is notable for its potential applications in medicinal chemistry due to the presence of functional groups that can interact with biological targets.
The chemical reactivity of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be attributed to its functional groups. The iodine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. The trimethylsilyl ether can also be hydrolyzed under acidic or basic conditions, releasing trimethylsilanol and generating a reactive alcohol .
Synthesis of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves several steps:
The potential applications of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- span various fields:
Several compounds share structural similarities with 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Iodo-6-nitroindazole | Iodine and nitro substitutions on indazole | Focused on anti-inflammatory properties |
| Indazole derivatives with halogen groups | Various halogens attached | Varying biological activities |
| Nitroindazoles | Nitro groups on indazole | Potential for antitumor activity |
These compounds highlight the uniqueness of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- due to its specific combination of iodine and trimethylsilyl ether functionalities, which may enhance solubility and bioavailability compared to others in the same class .
Electrophilic iodination at the C3 position of indazole derivatives requires N1-protection to prevent competing N-iodination and ensure regioselectivity. The 1-[[2-(trimethylsilyl)ethoxy]methyl] (SEM) group serves as a robust protecting moiety due to its steric bulk and stability under iodination conditions.
Iodination typically employs molecular iodine ($$I2$$) or $$N$$-iodosuccinimide (NIS) in the presence of a base such as potassium hydroxide (KOH) or sodium hydride (NaH). In dimethylformamide (DMF) or hexafluoroisopropanol (HFIP), the SEM-protected indazole undergoes electrophilic aromatic substitution (EAS) at C3, driven by the electron-rich nature of the indazole ring. For example, SEM-protected 6-nitroindazole reacts with $$I2$$ in DMF at 60°C, achieving >85% yield of the 3-iodo product.
Table 1: Representative Iodination Conditions for SEM-Protected Indazoles
| Iodinating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| $$I_2$$ | KOH | DMF | 60 | 87–92 |
| NIS | NaH | THF | 25 | 78–84 |
| $$I_2$$ | K$$2$$CO$$3$$ | HFIP | 40 | 91–95 |
The SEM group’s electron-withdrawing nature deactivates the N1 position, while its steric bulk prevents undesired ortho-iodination. Kinetic studies reveal that iodination proceeds via a Wheland intermediate stabilized by resonance with the nitro group at C6.
The regioselective nitration at the carbon-6 position in indazole systems is facilitated by chelation-assisted mechanisms that direct the electrophilic nitrating species to specific sites on the aromatic ring [6] [7]. In palladium-catalyzed systems, chelation-assisted cleavage of carbon-hydrogen bonds has been demonstrated to achieve sequential nitration and cyclization processes under mild reaction conditions [6]. The chelation effect arises from the coordination between the nitrating reagent and specific functional groups present on the indazole framework [8] [6].
The 2-(trimethylsilyl)ethoxymethyl protecting group plays a crucial role in facilitating this chelation-assisted nitration process [9] [10]. This protecting group, commonly referred to as the trimethylsilylethoxymethyl group, provides stability to the molecule during chemical transformations and can be selectively removed under specific conditions [11]. Research has demonstrated that indazoles are regioselectively protected at nitrogen-2 by this protecting group using specific reaction conditions, and this group can efficiently direct regioselective carbon-3 lithiation [9].
| Protecting Group | Position of Nitration | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Trimethylsilylethoxymethyl | Carbon-6 | 72-85 | Iron nitrate, controlled temperature |
| Benzyl | Carbon-7 | 45-62 | Standard nitrating conditions |
| Phenylsulfonyl | Carbon-3 | 88-95 | Palladium-catalyzed conditions |
The mechanism involves the formation of a chelated intermediate where the protecting group coordinates with the metal catalyst, thereby directing the nitration to the carbon-6 position [7] [12]. Site-selective direct nitration of 2H-indazoles has been accomplished at the carbon-7 position using iron nitrate, demonstrating the versatility of this approach [7] [12]. The methodology enables practical access to an array of nitroindazoles with broad functional group tolerance in good yields [7].
The presence of an iodine substituent at the carbon-3 position significantly influences the electronic environment of the indazole ring system, thereby affecting the regioselectivity of subsequent nitration reactions [13] [14]. Halogen substituents, particularly iodine, exert both inductive and resonance effects that modulate the electron density distribution across the aromatic system [13] [15].
The iodine atom, being highly electronegative and possessing significant size, creates a strong electron-withdrawing inductive effect while simultaneously providing weak electron-donating resonance contribution through its lone pairs [13] [14]. This dual electronic influence results in specific activation and deactivation patterns on the indazole ring that direct the incoming nitro group to the carbon-6 position [16] [17].
Computational studies using density functional theory have revealed that the iodine substituent at carbon-3 creates a distinct electrostatic potential map across the indazole framework [18] [19]. The nitro group properties are associated with high electron-withdrawing ability through both resonance and inductive effects [13] [14]. The electron-attracting properties of the nitro group are well described using quantum chemistry models, and the charge distribution allows measurement of electron population transferred from the ring to the nitro group [13] [14].
| Halogen | Position | Electronic Effect | Nitration Site | Selectivity Ratio |
|---|---|---|---|---|
| Iodine | Carbon-3 | Strong inductive withdrawal | Carbon-6 | 95:5 |
| Bromine | Carbon-3 | Moderate inductive withdrawal | Carbon-6/7 | 80:20 |
| Chlorine | Carbon-3 | Weak inductive withdrawal | Multiple sites | 60:40 |
The substituent effect of the nitro group in cyclic compounds shows strong pi-electron interactions with electron-donating substituents due to the resonance effect, which significantly affects the pi-electron delocalization of the aromatic ring [13] [14]. This delocalization pattern is influenced by the presence of the iodine substituent, which modulates the overall electronic environment [20] [15].
In densely functionalized indazole systems containing multiple substituents, several competing nitration pathways can operate simultaneously, leading to complex product mixtures unless carefully controlled [20] [21]. The presence of multiple functional groups creates a network of electronic interactions that influence the regioselectivity of electrophilic aromatic substitution reactions [22] [21].
Metal-free regioselective nitration approaches have been developed to address the challenges associated with competing pathways in polysubstituted indazole systems [20] [15]. These methodologies achieve selective synthesis of mono-nitrated products while avoiding the formation of multiple regioisomers [20] [23]. The reaction conditions can be fine-tuned to favor specific nitration sites through careful control of temperature, solvent, and reagent stoichiometry [15] [23].
The competing pathways in densely functionalized heterocycles involve multiple electrophilic aromatic substitution mechanisms operating in parallel [24] [18]. The unified mechanistic concept of electrophilic aromatic nitration involves three separate intermediates on the potential energy diagram, including an electron donor-acceptor complex, a radical cation-molecule pair, and the final sigma-complex intermediate [18]. These intermediates explain the observed substrate selectivity patterns and positional selectivity in nitration reactions [18].
| Substrate | Primary Pathway | Secondary Pathway | Product Ratio | Selectivity Factor |
|---|---|---|---|---|
| 3-Iodo-1-protected indazole | Carbon-6 nitration | Carbon-7 nitration | 90:10 | High |
| 3-Bromo-1-protected indazole | Carbon-6 nitration | Carbon-5 nitration | 75:25 | Moderate |
| 3-Chloro-1-protected indazole | Multiple sites | Carbon-4 nitration | 55:45 | Low |
The synthetic protocols for aromatic nitration have been developed to control these competing pathways through the use of specific nitrating reagents and reaction conditions [25]. The regioselectivity can be enhanced by employing chelation-directed approaches or by modifying the electronic properties of the substrate through protective group strategies [26] [9].